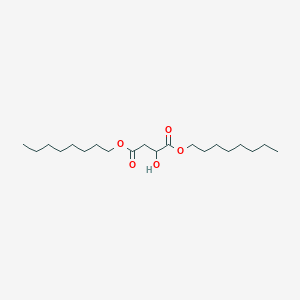

Dioctyl 2-hydroxybutanedioate

説明

特性

CAS番号 |

15763-02-7 |

|---|---|

分子式 |

C20H38O5 |

分子量 |

358.5 g/mol |

IUPAC名 |

dioctyl 2-hydroxybutanedioate |

InChI |

InChI=1S/C20H38O5/c1-3-5-7-9-11-13-15-24-19(22)17-18(21)20(23)25-16-14-12-10-8-6-4-2/h18,21H,3-17H2,1-2H3 |

InChIキー |

CNHQWLUGXFIDAT-UHFFFAOYSA-N |

SMILES |

CCCCCCCCOC(=O)CC(C(=O)OCCCCCCCC)O |

正規SMILES |

CCCCCCCCOC(=O)CC(C(=O)OCCCCCCCC)O |

製品の起源 |

United States |

Synthetic Methodologies for Dioctyl 2 Hydroxybutanedioate and Its Analogues

Esterification Reaction Principles and Optimizations

The foundational method for producing dioctyl 2-hydroxybutanedioate is the Fischer-Speier esterification. This reaction involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.com For the synthesis of dialkyl malates, this typically involves traditional esterification techniques where malic acid is reacted with the corresponding alcohol. cir-safety.org

The direct synthesis of this compound involves reacting 2-hydroxybutanedioic acid (malic acid) with octanol (B41247) in the presence of an acid catalyst. masterorganicchemistry.comcir-safety.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, water, a byproduct, is typically removed as it forms, often using a Dean-Stark apparatus. google.com An excess of the alcohol reactant can also be used to shift the equilibrium and maximize the yield. masterorganicchemistry.com The reaction mixture is heated to reflux to achieve a reasonable reaction rate. google.com For instance, the synthesis of similar malic acid diesters, such as diisobutyl-DL-malate, has been achieved with yields as high as 86.3% through this direct esterification method followed by vacuum distillation for purification. google.com

A variety of catalytic systems can be employed to facilitate the esterification of malic acid. These can be broadly categorized as homogeneous and heterogeneous catalysts.

Homogeneous Catalysts: Strong mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid are effective homogeneous catalysts. mdpi.com While they can lead to high conversion rates, they present challenges in separation from the product mixture and can cause side reactions like dehydration of the malic acid backbone, leading to the formation of fumaric and maleic acid esters as byproducts. researchgate.net

Heterogeneous Catalysts: Solid acid catalysts, particularly ion-exchange resins like Amberlyst, have emerged as a viable alternative. google.com These catalysts offer significant advantages, including ease of separation from the reaction mixture (simple filtration), potential for regeneration and reuse, and often milder and more selective reaction conditions. sid.ir Studies comparing various catalysts for the synthesis of dibutyl malate (B86768) have shown that heterogeneous catalysts like Amberlyst 36 Dry can provide an optimal balance between the conversion of malic acid and selectivity towards the desired diester, minimizing byproduct formation compared to sulfuric acid. researchgate.net

| Catalyst | Catalyst Type | Key Findings/Properties | Reference |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Homogeneous | Provides maximal conversion of malic acid but can lead to a higher number of byproducts from dehydration reactions. | researchgate.net |

| p-Toluenesulfonic Acid | Homogeneous | Effective catalyst; used in the synthesis of dihexyl-DL-malate. Conversion is comparable to some heterogeneous catalysts. | google.com |

| Amberlyst 15 | Heterogeneous | A recyclable solid acid resin used for preparing various malate diesters. Can be used for multiple consecutive steps. | google.comsid.ir |

| Amberlyst 36 Dry | Heterogeneous | Demonstrated an optimal ratio between conversion and selectivity for dibutyl malate production, with fewer byproducts than sulfuric acid. | researchgate.net |

Stereoselective Synthesis Pathways for 2-Hydroxybutanedioate Esters

The hydroxyl group on the second carbon of 2-hydroxybutanedioic acid creates a chiral center. This chirality is a critical consideration in the synthesis of its esters, as different stereoisomers can have distinct properties and applications.

Achieving enantioselectivity in the synthesis of malate esters is crucial for applications where a specific stereoisomer is required. The most straightforward approach is to use an enantiomerically pure starting material. L-malic acid, the naturally occurring isomer ((2S)-2-hydroxybutanedioic acid), is widely available and serves as a versatile chiral building block for synthesizing the corresponding (2S)-malate esters. cir-safety.orgscispace.com For example, diisopropyl-(S)-(-)-malate is commercially available, indicating that syntheses from the L-isomer are well-established. google.com

Alternatively, stereoselective synthesis can involve reactions that create the chiral center with a preference for one enantiomer. This can be achieved through methods such as the enantioselective reduction of related keto-esters using biocatalytic or chemocatalytic systems. scispace.com These advanced methods allow for the creation of specific stereoisomers from achiral or racemic precursors.

When an enantiomerically pure malic acid (like L-malic acid) is esterified with a racemic or prochiral alcohol, or when a racemic malic acid is reacted with a chiral alcohol, diastereomeric esters can be formed. Even with a simple, achiral alcohol like n-octanol, the introduction of two ester groups to a chiral center can be influenced by intermolecular forces and reaction conditions.

Studies on related systems have shown that factors such as solvent polarity can significantly influence the ratio of diastereomers formed. For instance, the hydrophobic effect associated with the aggregation of alkyl chains in aqueous solutions can favor the formation of one diastereomer over another. acs.org In less polar, organic solvents, where such aggregation is minimal, the diastereomeric ratio may be different. acs.org This suggests that during the synthesis of this compound, the choice of solvent and the concentration of reactants could play a role in the diastereomeric outcome, influencing how the octyl chains are spatially oriented relative to the chiral center of the malate core.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and safe. wjpmr.comindianchemicalsociety.com These principles can be applied to the synthesis of this compound in several ways.

A primary green approach is the replacement of corrosive and difficult-to-remove homogeneous acid catalysts like sulfuric acid with solid, reusable heterogeneous catalysts. isites.info Ion-exchange resins such as Amberlyst and Dowex are prime examples. nih.gov Their use simplifies product purification, eliminates the need for neutralization steps, reduces waste, and allows the catalyst to be recycled, aligning with the principles of waste prevention and atom economy. sid.irmlsu.ac.in

Further green optimizations include:

Energy Efficiency: Conducting reactions at lower temperatures or using alternative energy sources like microwave irradiation can minimize energy consumption. mlsu.ac.inmdpi.com

Safer Solvents: While the alcohol reactant (octanol) can often serve as the solvent, minimizing the use of other auxiliary organic solvents is a key green objective. mlsu.ac.in

Renewable Feedstocks: L-malic acid, the starting material, can be produced through the fermentation of fumaric acid, making it a renewable feedstock. cir-safety.orgmlsu.ac.in

Research into the esterification of malic acid has demonstrated that using a dried Dowex H+ resin can effectively catalyze the reaction at room temperature, offering a high-yield, solvent-minimal, and energy-efficient pathway. nih.govacs.org

Sustainable Reagent and Solvent Selection

The principles of green chemistry are increasingly being applied to the synthesis of esters like this compound to minimize environmental impact. This involves the careful selection of reagents and solvents that are less toxic, renewable, and allow for easier purification and reduced waste generation.

Traditional esterification reactions often rely on strong mineral acids as catalysts, which can lead to corrosion, unwanted side reactions, and difficult-to-treat acidic waste streams. A more sustainable approach involves the use of solid acid catalysts or enzymes, which can be easily recovered and reused. For the synthesis of related dicarboxylic acid esters, solid acid catalysts like molybdate (B1676688) sulfuric acid have been investigated, demonstrating high conversion rates. researchgate.net However, enzyme-based methods are often preferred for their superior environmental profile. researchgate.net

Solvent selection is another critical aspect of sustainable synthesis. The ideal scenario is a solvent-free system, where one of the reactants, typically the alcohol in excess, also acts as the reaction medium. dss.go.th This approach significantly reduces solvent waste and simplifies product isolation. For the enzymatic esterification of cinnamic acid with 1-octanol (B28484), a model reaction for ester synthesis, the highest yields were observed in a solvent-free system. dss.go.th When a solvent is necessary, the focus is on using non-toxic and biodegradable options. Tertiary alcohols like 2-methyl-2-propanol (tert-butanol) are considered good choices for lipase-catalyzed reactions as they are less likely to participate in the reaction due to steric hindrance. dss.go.th

The table below summarizes the effect of different solvents on the yield of octyl cinnamate (B1238496), illustrating the importance of solvent selection in ester synthesis.

| Lipase (B570770) Source | Solvent | Reaction Yield (%) | Reference |

| Candida antarctica | Solvent-free | 82 | dss.go.th |

| Candida antarctica | 2-Methyl-2-butanol | 78 | dss.go.th |

| Candida antarctica | Acetone | 72 | dss.go.th |

| Rhizomucor miehei | Solvent-free | 55 | dss.go.th |

| Rhizomucor miehei | 2-Methyl-2-butanol | 40 | dss.go.th |

This table is generated based on data for octyl cinnamate synthesis, a representative esterification reaction.

The development of greener synthetic pathways, such as those avoiding protective group chemistry and using catalysts like scandium(III) triflate for polymerization of malic acid, further highlights the move towards more sustainable processes in producing malic acid-based compounds. icevirtuallibrary.com

Chemo-Enzymatic Synthesis Routes for Malate Derivatives

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic methods to produce complex molecules like malate esters with high selectivity and under mild conditions. nih.gov Enzymes, particularly lipases, have gained significant traction as catalysts in the synthesis of natural products and their analogues due to their ability to perform transformations that are challenging for conventional chemical methods. nih.gov

Lipases are highly effective for esterification reactions. The most commonly used and studied lipase for this purpose is the immobilized lipase B from Candida antarctica (often known by the commercial name Novozym 435). researchgate.netresearchgate.net This enzyme is favored for its high activity, stability in organic solvents, and broad substrate specificity, enabling the synthesis of a wide range of esters, including those from dicarboxylic acids like malic acid. researchgate.netbeilstein-journals.org

The enzymatic synthesis of malate derivatives offers several advantages:

Mild Reaction Conditions : Enzymatic reactions are typically carried out at lower temperatures (e.g., 40-70°C) compared to traditional chemical methods, which reduces energy consumption and minimizes side reactions. google.com

High Selectivity : Lipases can exhibit high regio- and enantioselectivity. In the case of L-malic acid, enzymes can selectively catalyze esterification at the carboxylic acid groups while leaving the secondary hydroxyl group untouched, avoiding the need for protection/deprotection steps. icevirtuallibrary.combeilstein-journals.org

Reduced Waste : The high selectivity of enzymes leads to purer products and fewer by-products, simplifying downstream processing and reducing waste. researchgate.net

Research on the enzymatic synthesis of related diesters, such as dioctyl succinate (B1194679), has demonstrated the feasibility of these methods. For instance, dioctyl succinate has been successfully synthesized using Novozym 435 under mild conditions. researchgate.net Similarly, the enzymatic esterification of various acids with alcohols like 1-octanol is well-documented. dss.go.thmdpi.com In a study on the synthesis of aromatic esters, Candida antarctica lipase B was found to be the most effective catalyst for the esterification of 3-(4-hydroxyphenyl) propionic acid with 1-octanol. mdpi.com

The table below presents typical conditions and findings for the enzymatic synthesis of various esters, which are analogous to the synthesis of this compound.

| Enzyme | Acyl Donor | Alcohol | Key Findings | Reference |

| Immobilized Candida antarctica lipase B | Maleic Acid | Methanol | Achieved 72.3% conversion; enzyme maintained activity and stability over multiple cycles. | researchgate.net |

| Candida antarctica lipase B (CAL-B) | Dimethyl 2-mercaptosuccinate | 1,6-Hexanediol | Successful polymerization, indicating effective diester linkage formation. | beilstein-journals.org |

| Immobilized Candida antarctica lipase | Cinnamic Acid | 1-Octanol | High yield (82%) in a solvent-free system, demonstrating efficiency. | dss.go.th |

| Novozym 435 (C. antarctica lipase B) | Succinic Acid | Dioctyl Alcohol | Successful synthesis of dioctyl succinate under mild conditions. | researchgate.net |

These examples underscore the potential of chemo-enzymatic routes for the efficient and sustainable production of this compound and other malate derivatives. The ability to control the reaction conditions and the reusability of immobilized enzymes make this a highly attractive approach for industrial applications. researchgate.net

Chemical Reactivity and Derivatization Studies of Dioctyl 2 Hydroxybutanedioate

Reactions at the Ester Linkages: Transesterification and Hydrolytic Stability

The ester functionalities are primary sites for chemical reactions such as transesterification and hydrolysis. These reactions are fundamental in both the synthesis and degradation of the compound.

Transesterification: Transesterification is a key process for modifying dioctyl malate (B86768) or synthesizing it from other malates. This reaction involves the exchange of the octyl alcohol moiety with another alcohol. The process can be catalyzed by various agents, including chemical catalysts and enzymes. Catalysts known to be effective for transesterification reactions include sodium methylate and tetraalkyl titanates. googleapis.comgoogleapis.com

Enzymatic catalysis, particularly using lipases, offers a green and highly selective alternative. googleapis.comgoogleapis.com Lipases can catalyze the transesterification of alcohol and acid methyl esters under mild conditions, typically at temperatures ranging from 20 to 100°C, with an optimal range often between 40 and 80°C. googleapis.com This method has been successfully employed in the synthesis of complex malate esters. nih.gov

Hydrolytic Stability: The hydrolytic stability of ester-based compounds like dioctyl malate is crucial for their application and environmental persistence. Hydrolysis, the cleavage of the ester bond by water to yield malic acid and octanol (B41247), can be catalyzed by acids or bases. researchgate.net For lubricant esters, acid-catalyzed hydrolysis is generally considered the more relevant pathway. researchgate.net

Studies on the biodegradation of related diesters, such as dioctyl maleate (B1232345), indicate that hydrolysis occurs, leading to the temporary formation of the corresponding monoester. researchgate.net In the case of dioctyl maleate, this monoester intermediate was observed to potentially inhibit the growth of degrading bacteria. researchgate.net While specific hydrolytic stability data for dioctyl 2-hydroxybutanedioate is not extensively detailed in the provided literature, the general principles of ester hydrolysis apply. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. googleapis.comepo.org

Table 1: Catalysts and Conditions for Ester Linkage Reactions

| Reaction Type | Catalyst Type | Specific Examples | Typical Conditions | Reference |

|---|---|---|---|---|

| Transesterification | Chemical | Sodium methylate, Tetraalkyl titanate | Varies with substrate and catalyst | googleapis.comgoogleapis.com |

| Transesterification | Enzymatic | Lipases, Acyl transferases, Esterases | 20-100°C (Optimal: 40-80°C) | googleapis.comnih.gov |

| Hydrolysis | Chemical | Acids, Bases | pH and temperature dependent | researchgate.netresearchgate.net |

Functionalization of the Hydroxyl Group in the 2-Hydroxybutanedioate Moiety

The secondary hydroxyl group on the malate backbone is a key site for derivatization, allowing for the introduction of new functional groups and the synthesis of molecules with enhanced or entirely new properties. researchgate.netgoogle.com This functionalization can significantly alter the molecule's polarity, reactivity, and potential applications.

A prominent example of this modification is the acetylation of the hydroxyl group. In a study focused on creating alternative plasticizers, a series of acetylated malic acid alkyl esters (AcMAE-Cn) were synthesized. researchgate.net The process involved an initial esterification of malic acid with various alcohols, followed by the acetylation of the hydroxyl group. researchgate.net This demonstrates a straightforward and effective method for modifying the hydroxyl functionality to tune the final properties of the molecule. The resulting acetylated dioctyl malate showed potential as an effective plasticizer for polymers like PVC and PLA. researchgate.net

The presence of the hydroxyl group also allows for other potential reactions known for alcohols, such as etherification, or further esterification with different acyl groups, opening avenues to a wide range of derivatives. The ability to functionalize this group is critical for creating complex structures from the relatively simple dioctyl malate precursor. researchgate.net

Table 2: Example of Hydroxyl Group Functionalization

| Reaction Type | Reagent | Product Class | Potential Application | Reference |

|---|---|---|---|---|

| Acetylation | Acetic Anhydride / Acetyl Chloride | Acetylated Malic Acid Alkyl Esters (AcMAE) | Bio-based plasticizers | researchgate.net |

Formation of Complex Malate Esters and Conjugates

Building upon the reactivity of its functional groups, dioctyl malate serves as a scaffold for synthesizing more complex esters and conjugates. These derivatives often combine the malate core with other molecules to create compounds with specialized functions, such as UV filtering.

A notable example of complex ester formation is the synthesis of dioctyl sinapoyl-L-malate (DOSM), an analogue of the naturally occurring plant UV filter, sinapoyl-L-malate. nih.gov The synthesis of DOSM highlights the challenges and successes of multi-step derivatization.

Initial attempts to produce the precursor, di-n-octyl-L-malate, via a standard Fischer esterification of malic acid with n-octanol proved to be problematic. nih.gov The reaction was not quantitative and resulted in a complex mixture of products that were difficult to separate via flash chromatography due to their poor UV-Vis absorption. nih.gov

To overcome this, a more effective chemo-enzymatic route was developed. This approach utilized a highly regioselective lipase-catalyzed transesterification. nih.gov This enzymatic method allowed for the successful synthesis of sinapoyl malate diesters with fatty chains, including DOSM. nih.gov The resulting compound, dioctyl sinapoyl-L-malate, was identified as a promising derivative among those tested, exhibiting potential as a bio-inspired UV filter. nih.govru.nl This synthetic strategy showcases the power of combining chemical and enzymatic methods to achieve complex molecular architectures that are otherwise difficult to access. nih.gov

Table 3: Synthesis Strategy for Dioctyl Sinapoyl-L-malate (DOSM)

| Synthesis Step | Method | Observation/Outcome | Reference |

|---|---|---|---|

| Preparation of Di-n-octyl-L-malate | Fischer Esterification | Non-quantitative reaction; complex product mixture; difficult purification. | nih.gov |

| Synthesis of DOSM | Lipase-catalyzed transesterification | Highly regioselective; successful synthesis of the target compound. | nih.gov |

Advanced Applications and Performance in Engineering Materials and Systems

Tribological Applications: Green Lubricants and Friction Reduction

As a green lubricant additive, dioctyl 2-hydroxybutanedioate offers a sustainable alternative to traditional lubricant additives that often contain environmentally harmful elements like sulfur and phosphorus. bohrium.comnih.gov Its effectiveness in reducing friction and wear is substantial, positioning it as a next-generation component in lubricant formulations. bohrium.comnih.govresearchgate.net

This compound has been identified as a highly effective anti-friction and anti-wear additive, particularly under high-pressure conditions. bohrium.comnih.govresearchgate.net Its primary mechanism of action involves the in-situ formation of a protective tribofilm on rubbing metal surfaces. bohrium.comnih.gov

Research Findings: Studies have shown that the presence of dioctyl malate (B86768) in a base oil, such as polyalphaolefin (PAO), leads to the generation of a durable, 30 nm thick graphitic tribofilm. bohrium.comnih.govresearchgate.net This film is critical as it prevents direct metal-to-metal contact, which in turn reduces both friction and material wear. nih.gov The tribofilm possesses a low Young's modulus and low shear strength, properties that are essential for providing effective lubrication and protecting surfaces against wear. nih.gov The formation of this graphitic layer is a key attribute of diesters derived from short-chain carboxylic acids, a class to which dioctyl malate belongs. bohrium.comresearchgate.net The chemical structure facilitates the stabilization of carbon free radicals, a crucial step in the film's creation. bohrium.comresearchgate.net

The performance of lubricants containing this compound has been quantified in various tribological tests, demonstrating significant improvements over base oils alone.

| Performance Metric | Improvement with this compound | Source(s) |

| Friction Reduction | >50% reduction compared to base oil | bohrium.comnih.govresearchgate.netresearchgate.net |

| Wear Reduction | Reduced by a factor of 5 to 7 | bohrium.comnih.govresearchgate.netresearchgate.net |

| Tribofilm Thickness | Approximately 30 nm | bohrium.comnih.govresearchgate.net |

This table presents data from tribological tests under high-pressure conditions.

The transformation of this compound into a protective graphitic layer is not a spontaneous process; it is a catalyzed chemical decomposition that occurs within the tribosystem. bohrium.comresearchgate.net The catalyst is not an external additive but is generated in-situ from the rubbing surfaces themselves. nih.gov

Research Findings: Mechanochemical effects during the sliding contact of steel surfaces generate nascent iron single atoms. bohrium.comnih.govresearchgate.net These iron atoms act as a catalyst, initiating the decomposition of the dioctyl malate molecules. bohrium.comnih.gov Computational simulations have been employed to further elucidate the specific steps involved in this catalytic decomposition and the subsequent formation of the graphitic carbon tribofilm. bohrium.comnih.govresearchgate.net A proposed reaction mechanism suggests that the initial bond dissociation is influenced by the molecular structure, with the lone pair effect of oxygen atoms playing a role in stabilizing the resulting free radicals, which is essential for the formation of the graphitic film. bohrium.comresearchgate.netresearchgate.net

Role in Polymer Systems and Formulations

Beyond lubrication, this compound serves as a functional additive in various polymer systems, primarily acting as a plasticizer to enhance material properties. nayakem.comnih.gov

This compound has been successfully integrated into different types of polymer matrices, demonstrating its versatility. nayakem.comgoogle.com As a plasticizer, it is used to impart flexibility and elasticity to otherwise rigid resins. nayakem.com

Research Findings: Patent literature confirms the use of this compound in formulations containing aminosiloxane polymers . google.com Its role as a co-monomer has also been established, where it can be polymerized with monomers like vinyl acetate, vinyl chloride, and various acrylates . nayakem.com This compatibility makes it a useful component in the production of acrylate (B77674) copolymers, which are used as film-forming agents in numerous applications. nayakem.comspecialchem.com Studies have also investigated dioctyl malate as a green plasticizer candidate for polyvinyl chloride (PVC), highlighting its potential as a replacement for traditional phthalate-based plasticizers. nih.gov

The inclusion of this compound into a polymer matrix significantly alters the material's physical and mechanical properties. These modifications are a direct result of its function as a plasticizer, which increases the mobility of polymer chains. researchgate.net

| Plasticizer | Polymer Matrix | Weight % | Glass Transition Temperature (T_g) | Source(s) |

| Diethyl Maleate (B1232345) (DEM) | PVC | 29% | 23.9 °C | nih.gov |

| Dibutyl Maleate (DBM) | PVC | 29% | 5.6 °C | nih.gov |

| Dihexyl Maleate (DHM) | PVC | 29% | -11.9 °C | nih.gov |

| Dioctyl Maleate (DOM) | PVC | 29% | -18.7 °C | nih.gov |

| Di(2-ethylhexyl) Phthalate (B1215562) (DEHP) | PVC | 29% | -16.4 °C | nih.gov |

This table shows the effect of different maleate plasticizers on the glass transition temperature of Polyvinyl Chloride (PVC), demonstrating the efficiency of Dioctyl Malate (DOM).

Environmental Behavior and Degradation Pathways of Dioctyl 2 Hydroxybutanedioate

Environmental Fate in Aquatic and Terrestrial Ecosystems

The environmental distribution of Dioctyl 2-hydroxybutanedioate is largely governed by its low water solubility and high affinity for organic matter. When released into the environment, it is expected to partition from water to soil, sediment, and biota. In aquatic systems, the compound's movement and bioavailability are influenced by its tendency to adsorb to suspended solids and bottom sediments. This partitioning behavior is a common characteristic of hydrophobic organic compounds.

Biodegradation Mechanisms and Rates

This compound is considered to be biodegradable. The primary mechanism for its breakdown in the environment is expected to be through microbial action. The ester linkages are susceptible to enzymatic hydrolysis by esterases, which are common in a wide range of microorganisms. This initial step would break the compound down into 2-hydroxybutanedioic acid (malic acid) and 1-octanol (B28484). Both of these degradation products are common natural substances and are readily biodegradable.

A patent for a UV filter composition containing this compound notes a "Partly biodegradable/potential persistent Factor 0.75," suggesting that while biodegradable, it may not degrade rapidly under all conditions.

Persistence and Bioaccumulation Potential in Environmental Compartments

The persistence of this compound in the environment is a balance between its susceptibility to biodegradation and its tendency to partition into compartments where degradation may be slower, such as anaerobic sediments. While considered biodegradable, its persistence can be influenced by environmental factors like temperature, pH, and the presence of adapted microbial communities.

The bioaccumulation potential of a chemical is often estimated by its octanol-water partition coefficient (log K_ow_). A high log K_ow_ value indicates a greater tendency for the chemical to accumulate in the fatty tissues of organisms. For the related compound, dioctyl maleate (B1232345), the log Pow (equivalent to log K_ow_) is reported to be 7.24, which suggests a high potential for bioaccumulation. nih.gov However, a Safety Data Sheet for dioctyl maleate also states that the substance is not classified as PBT (Persistent, Bioaccumulative, and Toxic) or vPvB (very Persistent and very Bioaccumulative) according to current EU criteria. nih.gov

For this compound itself, a patent for a UV filter composition assigns it a "Bioaccumulation Factor (BCF) < 500 Factor 0.25," which would indicate a low potential for bioaccumulation. This contrasts with the high log Pow of the related dioctyl maleate and highlights the need for specific experimental data. The potential for bioaccumulation is a key concern for persistent organic pollutants, as they can move up the food chain and reach higher concentrations in top predators.

Table 1: Predicted and Analogous Data on Persistence and Bioaccumulation

| Parameter | Value/Classification | Source/Compound |

| Biodegradability | Partly biodegradable/potential persistent Factor 0.75 | Patent data for a composition containing this compound |

| Bioaccumulation Factor (BCF) | < 500 Factor 0.25 | Patent data for a composition containing this compound |

| log Pow | 7.24 | Dioctyl Maleate nih.gov |

| PBT/vPvB Classification | Not classified as PBT or vPvB | Dioctyl Maleate nih.gov |

Photodegradation and Hydrolytic Stability in Environmental Matrices

Abiotic degradation processes such as photodegradation and hydrolysis can also contribute to the breakdown of this compound in the environment.

Hydrolytic Stability: As an ester, this compound is susceptible to hydrolysis, which is the cleavage of the ester bond by reaction with water. This process can be catalyzed by acids or bases. The rate of hydrolysis is dependent on pH and temperature. Under neutral pH conditions, the hydrolysis of long-chain esters is generally slow. However, under acidic or alkaline conditions, the rate of hydrolysis can increase significantly. The breakdown products of hydrolysis would be malic acid and 1-octanol.

Photodegradation: Photodegradation, or photolysis, is the breakdown of a chemical by light, particularly ultraviolet (UV) radiation from the sun. The potential for photodegradation depends on the chemical's ability to absorb light in the solar spectrum. Without a specific UV absorption spectrum for this compound, its direct photolysis potential is difficult to assess. However, many organic molecules can undergo indirect photodegradation, where other substances in the environment (like humic acids) absorb light and produce reactive species that then degrade the compound.

Comparative Environmental Impact Analysis with Related Chemical Classes

The environmental impact of this compound can be contextualized by comparing it to other diesters used in similar applications, such as dioctyl maleate and dioctyl phthalate (B1215562).

Dioctyl Maleate: This compound is structurally similar to this compound. An SDS for dioctyl maleate indicates that it is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. nih.gov It is also noted as being biodegradable. nih.gov The high log Pow of 7.24 suggests a significant bioaccumulation potential, although it is not formally classified as a PBT substance. nih.gov

Dioctyl Phthalate (DOP/DEHP): DOP is a widely used plasticizer that has come under scrutiny for its environmental and health impacts. petronikaem.compishrochem.compolypvc.com It is known to be persistent in the environment, with a tendency to pollute water and soil. petronikaem.com DOP can bioaccumulate in the food chain, posing a risk to wildlife and humans. petronikaem.compishrochem.com Studies have shown that DOP can act as an endocrine disruptor and has been linked to reproductive toxicity. nih.govpishrochem.compolypvc.com The biodegradation of DOP can be slow, and it is considered a significant environmental contaminant. nih.govpishrochem.com In comparison, this compound, being a malate (B86768) ester rather than a phthalate ester, is anticipated to have a more favorable environmental profile, particularly concerning its potential for endocrine disruption and its biodegradability. Malic acid is a naturally occurring compound in the Krebs cycle, suggesting its degradation products are less hazardous than those of phthalic acid.

Table 2: Comparative Environmental Profile of Related Dioctyl Esters

| Feature | This compound (Predicted/Inferred) | Dioctyl Maleate | Dioctyl Phthalate (DOP/DEHP) |

| Biodegradability | Considered biodegradable, but may have some persistence. | Biodegradable. nih.gov | Can be persistent. petronikaem.compishrochem.com |

| Bioaccumulation | Low to moderate potential (conflicting indicators). | High log Pow (7.24), but not classified as PBT/vPvB. nih.gov | Known to bioaccumulate. petronikaem.compishrochem.com |

| Aquatic Toxicity | Data not available. | Toxic to aquatic organisms. nih.gov | Toxic to aquatic life. pishrochem.com |

| Primary Concerns | Lack of specific data. | Aquatic toxicity. nih.gov | Persistence, bioaccumulation, endocrine disruption, reproductive toxicity. nih.govpishrochem.compolypvc.com |

Analytical Methodologies for Characterization and Quantification of Dioctyl 2 Hydroxybutanedioate

Spectroscopic Techniques for Structural Elucidation

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule. In the analysis of Dioctyl 2-hydroxybutanedioate, IR spectroscopy would reveal characteristic absorption bands corresponding to the ester carbonyl groups (C=O) and the hydroxyl group (-OH). For instance, a typical IR spectrum would exhibit strong absorption peaks for the C=O stretch of the ester functional groups. researchgate.net The presence of the hydroxyl group would be confirmed by a characteristic broad absorption band in the higher frequency region of the spectrum.

Raman spectroscopy provides complementary information, particularly for non-polar bonds. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy can effectively identify the carbon-carbon double bonds within the butenedioate (B8557255) backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure and stereochemistry of organic molecules. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of this compound. google.comyoutube.com

In a ¹H NMR spectrum, the chemical shifts, integration of peak areas, and splitting patterns of the signals provide detailed information about the different types of protons and their neighboring environments. youtube.com For this compound, one would expect to observe distinct signals for the protons of the octyl chains, the proton attached to the hydroxyl-bearing carbon, and the protons on the butenedioate backbone. rsc.org The integration of these signals confirms the ratio of protons in different parts of the molecule, while the splitting patterns reveal the connectivity between adjacent protons. youtube.com

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. rsc.org Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., carbonyl, sp³, sp²), aiding in the definitive structural assignment. rsc.org Furthermore, NMR is highly effective for assessing the purity of a sample, as the presence of impurities will result in additional, often smaller, peaks in the spectrum. google.com

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~4.2 | Multiplet | 4H | -OCH₂- (Ester) |

| ~4.5 | Multiplet | 1H | -CH(OH)- |

| ~2.7 | Multiplet | 2H | -CH₂- (adjacent to C=O) |

| ~1.6 | Multiplet | 4H | -OCH₂CH ₂- |

| ~1.3 | Multiplet | 20H | -(CH₂)₅- |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~170-175 | C=O (Ester) |

| ~68 | -CH(OH)- |

| ~65 | -OCH₂- (Ester) |

| ~38 | -CH₂- (adjacent to C=O) |

| ~31, 29, 25, 22 | -(CH₂)₆- |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for determining its purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

Gas Chromatography (GC) is a widely used technique for the analysis of volatile and thermally stable compounds. nist.govresearchgate.net For this compound, GC analysis would typically involve injecting a solution of the compound into a heated port, where it is vaporized and carried by an inert gas through a capillary column. researchgate.net The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase coated on the column walls. The purity of the sample can be determined by the presence of a single major peak, with the area of the peak being proportional to the concentration. yeeyoung.co.kr

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is particularly suitable for non-volatile or thermally labile compounds. rsc.orgnih.gov In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the compound's affinity for the stationary and mobile phases. Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is a common mode used for the analysis of esters like this compound. nih.gov HPLC can be used to assess purity and to quantify the compound in various matrices. rsc.org

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Identification of Parent Compound and Degradation Products

Hyphenated techniques, which couple a separation technique with a detection technique, are extremely powerful for the unambiguous identification of compounds in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. mdpi.comrsc.org As the separated components elute from the GC column, they are directly introduced into the mass spectrometer, which provides a mass spectrum for each component. science.gov This allows for the positive identification of this compound based on its characteristic mass spectrum, even in the presence of other compounds. nih.gov GC-MS is also invaluable for identifying and characterizing degradation products that may form over time or under specific conditions. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a similar advantage for non-volatile compounds. google.com The eluent from the HPLC column is introduced into the mass spectrometer, providing mass spectral data for each separated peak. This technique is crucial for identifying the parent compound and any degradation products in various samples.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass Spectrometry (MS) is a fundamental analytical technique that provides information about the molecular weight and structure of a compound by measuring its mass-to-charge ratio (m/z). chemicalbook.com When a molecule of this compound is introduced into the mass spectrometer, it is ionized, and the resulting molecular ion and its fragment ions are detected.

The mass spectrum of this compound will show a peak corresponding to its molecular ion, which confirms its molecular weight. researchgate.net Additionally, the molecule will fragment in a predictable manner under the high-energy conditions of the mass spectrometer. The resulting fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. For example, the loss of the octyl chains or the cleavage of the ester bond would result in characteristic fragment ions. Analyzing this fragmentation pattern allows for the confirmation of the compound's structure and can be used to distinguish it from isomers. chemicalbook.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Dioctyl malate (B86768) |

| Carbon |

| Hydrogen |

Advanced Extraction and Sample Preparation Techniques for Complex Matrices

These modern techniques are designed to overcome the limitations of traditional approaches by utilizing energy sources like microwaves or ultrasound to accelerate the extraction process or by employing novel solvent systems to improve selectivity. nih.govmdpi.com The choice of method is critical and depends on factors such as the polarity of the target compound, its thermal stability, the nature of the sample matrix, and the intended analytical finish. nih.gov

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction (UAE) is a prominent technique that utilizes high-frequency sound waves to create cavitation bubbles in the solvent. mdpi.com The formation and collapse of these bubbles generate localized high pressure and temperature, disrupting the sample matrix and enhancing the penetration of the solvent. This process significantly increases the mass transfer of the analyte from the sample into the solvent, leading to faster extraction times and higher yields compared to conventional methods. For analytes like this compound, which is an ester of malic acid, studies on related compounds have demonstrated the superior efficiency of UAE. For instance, in the extraction of active principles from plant matter using a natural deep eutectic solvent (NADES) based on malic acid, UAE showed clear advantages over simple maceration. mdpi.com

Reactive Extraction

Reactive extraction is a specialized liquid-liquid extraction technique where the target analyte undergoes a reversible chemical reaction with an extractant (a carrier) in the organic phase. This method is particularly effective for separating organic acids, like the parent compound malic acid, from aqueous solutions. researchgate.net For this compound, this approach could be adapted by first hydrolyzing the ester to malic acid, which is then extracted. Research on malic acid recovery has shown high efficiency using an amine-based extractant like Trioctylamine dissolved in a diluent such as 1-decanol. researchgate.net The process parameters, including temperature, initial acid concentration, and extractant composition, are optimized to maximize the extraction efficiency. researchgate.net

A study utilizing Response Surface Methodology (RSM) optimized the reactive extraction of malic acid, providing a model for achieving high recovery rates. The findings from such research are invaluable for designing separation processes for related compounds.

Table 1: Optimized Conditions for Reactive Extraction of Malic Acid

| Parameter | Optimized Value | Predicted Extraction Efficiency (%) | Experimental Extraction Efficiency (%) |

|---|---|---|---|

| Temperature | 304.73 K | 97.53 | 93.25 |

| Initial Malic Acid Concentration | 0.25 kmol/m³ | 97.53 | 93.25 |

| Trioctylamine Composition | 23.54% (v/v) | 97.53 | 93.25 |

This table presents the optimal conditions for the reactive extraction of malic acid using Trioctylamine in 1-decanol, as determined by Response Surface Methodology. Data sourced from a study on malic acid recovery. researchgate.net

Aqueous Two-Phase System (ATPS)

Aqueous Two-Phase System (ATPS) is a liquid-liquid extraction method that involves the use of two immiscible aqueous phases, typically a polymer (e.g., Polyethylene glycol) and a salt (e.g., phosphate (B84403) salts) solution. researchgate.net This technique is particularly gentle and is well-suited for the separation of biomolecules, but its principles can be applied to other organic compounds. The partitioning of the target analyte between the two aqueous phases is influenced by several factors, including the molecular weight of the polymer, the concentration of the salt, pH, and temperature. researchgate.net

Research on malic acid extraction using an ATPS composed of PEG and phosphate salts demonstrated that extraction efficiency is highly dependent on these parameters. researchgate.net Increasing the polymer molecular weight, salt concentration, and temperature generally led to a decrease in the partition coefficient and extraction efficiency for malic acid. researchgate.net

Table 2: Effect of PEG Molecular Weight and Salt Concentration on Malic Acid Extraction Efficiency

| PEG Molecular Weight ( g/mol ) | Salt Concentration (% w/w) | Partition Coefficient (D) | Extraction Efficiency (Y %) |

|---|---|---|---|

| 4000 | 15 | ~1.8 | ~65 |

| 4000 | 25 | ~0.6 | ~38 |

| 8000 | 15 | ~1.2 | ~55 |

| 8000 | 25 | ~0.4 | ~28 |

This table illustrates the influence of Polyethylene glycol (PEG) molecular weight and salt concentration on the partition coefficient and extraction efficiency of malic acid in an Aqueous Two-Phase System at 293 K. Data adapted from a study on malic acid extraction. researchgate.net

Other Advanced Techniques

Other advanced methods applicable to the extraction of this compound from complex matrices include:

Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, causing cell rupture and rapid extraction. nih.govnih.gov

Supercritical Fluid Extraction (SFE): Employs a supercritical fluid, most commonly CO₂, as the extraction solvent. It is highly tunable and environmentally friendly. nih.gov

Pressurized Liquid Extraction (PLE): Uses conventional solvents at elevated temperatures and pressures to enhance extraction efficiency. nih.gov

Sample Preparation Post-Extraction

Following extraction, the resulting solution typically requires further cleanup and concentration before instrumental analysis. chromatographyonline.com These steps are crucial for removing co-extracted interfering compounds and enriching the analyte to a detectable concentration. Common post-extraction procedures include:

Filtration: To remove particulate matter.

Solvent Evaporation/Concentration: Often performed under a stream of nitrogen or using a rotary evaporator to reduce the sample volume.

Solid-Phase Extraction (SPE): A highly selective cleanup technique where the extract is passed through a cartridge containing a solid sorbent that retains either the analyte or the impurities.

The final prepared sample is then typically dissolved in a suitable solvent and transferred to a vial for analysis by methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). chromatographyonline.com

Computational Chemistry and Theoretical Modeling of Dioctyl 2 Hydroxybutanedioate

Molecular Dynamics Simulations for Understanding Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. massey.ac.nznih.gov By simulating the interactions between Dioctyl 2-hydroxybutanedioate molecules and their environment, researchers can gain a detailed understanding of the intermolecular forces at play. These forces, which include van der Waals interactions, hydrogen bonding, and electrostatic interactions, govern the macroscopic properties of the substance, such as its viscosity, boiling point, and solubility. mdpi.com

In a typical MD simulation of this compound, a model system is constructed consisting of numerous molecules of the compound, often solvated in a relevant medium. The interactions between all atoms are defined by a force field, a set of empirical potential energy functions. The simulation then calculates the trajectory of each atom over a series of small time steps, revealing how the molecules move, rotate, and interact with one another.

Detailed Research Findings:

While specific MD simulation studies on this compound are not extensively published, we can infer the likely nature of its intermolecular interactions based on its structure. The presence of two long octyl chains suggests that van der Waals forces will be a dominant factor in the non-polar interactions between molecules. The hydroxyl (-OH) and ester (C=O) groups, however, introduce polarity and the capacity for hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester groups can act as hydrogen bond acceptors.

These interactions can be quantified through analysis of the MD trajectories, for instance, by calculating the radial distribution function between specific atoms. This would reveal the average distance and coordination number of interacting functional groups, providing a statistical picture of the local molecular environment.

| Interaction Type | Contributing Functional Groups | Expected Significance in this compound |

| Van der Waals Forces | Octyl chains | High |

| Hydrogen Bonding | Hydroxyl group, Carbonyl oxygen | Moderate |

| Dipole-Dipole Interactions | Ester groups, Hydroxyl group | Moderate |

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.comnih.gov It is a powerful tool for predicting a wide range of molecular properties, including geometries, reaction energies, and spectroscopic data. nih.gov For this compound, DFT calculations can provide a fundamental understanding of its reactivity and electronic characteristics.

DFT calculations can be employed to model various chemical reactions involving this compound, such as its synthesis via esterification of 2-hydroxybutanedioic acid (malic acid) with octanol (B41247), or its potential degradation pathways. By calculating the energies of reactants, products, and transition states, a detailed reaction mechanism can be mapped out, providing insights into the reaction kinetics and thermodynamics. doi.org

Detailed Research Findings:

The electronic structure of this compound, as would be revealed by DFT, is characterized by the distribution of electron density across the molecule. The electronegative oxygen atoms in the hydroxyl and ester groups will draw electron density towards them, creating partial negative charges, while the adjacent carbon and hydrogen atoms will carry partial positive charges. This charge distribution is crucial for understanding the molecule's reactivity, as it indicates the likely sites for nucleophilic or electrophilic attack.

A key output of DFT calculations is the visualization of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these frontier orbitals are fundamental to predicting how the molecule will interact with other chemical species.

| DFT Calculation Application | Information Gained for this compound |

| Geometry Optimization | Prediction of the most stable 3D conformation of the molecule. |

| Frequency Analysis | Calculation of vibrational frequencies, which can be compared with experimental IR spectra. |

| Reaction Pathway Analysis | Elucidation of the mechanism and energetics of formation and degradation reactions. doi.org |

| Electronic Property Calculation | Determination of dipole moment, polarizability, and frontier molecular orbital energies. |

In Silico Prediction Models for Environmental Fate and Chemical Behavior

In silico models, which are computational models, are increasingly used to predict the environmental fate and behavior of chemicals, reducing the need for extensive and costly experimental testing. nih.gov For this compound, these models can estimate properties such as its biodegradability, potential for bioaccumulation, and mobility in different environmental compartments.

These prediction models are often based on Quantitative Structure-Property Relationships (QSPRs), which correlate the chemical structure of a molecule with its physicochemical properties and environmental behavior. By inputting the structure of this compound into these models, it is possible to obtain estimates of key environmental parameters. For instance, its biodegradability can be predicted based on the presence of functional groups that are susceptible to microbial degradation, such as the ester linkages. google.com

Detailed Research Findings:

Given the presence of long alkyl chains and ester groups, in silico models would likely predict that this compound has a relatively low water solubility and a high octanol-water partition coefficient (Kow). This suggests a tendency to partition into organic matter in the environment, such as soil and sediment. The ester groups are generally susceptible to hydrolysis, which would be a primary degradation pathway.

| Environmental Parameter | Predicted Behavior for this compound | Basis for Prediction |

| Water Solubility | Low | Presence of long, non-polar octyl chains. |

| Octanol-Water Partition Coefficient (Kow) | High | Predominantly non-polar structure. |

| Biodegradability | Moderate to High | Ester linkages are susceptible to enzymatic hydrolysis. google.com |

| Bioaccumulation Potential | Moderate | High Kow suggests potential for accumulation in fatty tissues, but biodegradability may mitigate this. |

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity or a specific property of interest. nih.gov In the context of this compound, SAR studies could be used to explore how modifications to its structure would affect its performance in various applications, such as a cosmetic ingredient or a plasticizer. google.com.nagoogle.comgoogle.com.af

By systematically altering parts of the molecule, for example, by changing the length of the alkyl chains or modifying the hydroxyl group, computational models can predict the resulting changes in properties like skin permeability, plasticizing efficiency, or interaction with biological targets. This in silico screening allows for the rational design of new molecules with optimized properties.

Detailed Research Findings:

The principles of molecular design can be applied to this compound to enhance its desired characteristics. For instance, if the goal is to improve its biodegradability, one might computationally explore the effect of introducing more polar functional groups or shortening the alkyl chains. Conversely, if the objective is to increase its hydrophobicity for a specific application, the models could guide the design of analogues with longer or branched alkyl chains.

| Structural Modification | Predicted Effect on Property | Rationale |

| Shortening Alkyl Chains | Increased water solubility, decreased lipophilicity. | Reduces the non-polar surface area. |

| Branching Alkyl Chains | Altered packing efficiency, potentially lower melting point. | Introduces steric hindrance. |

| Replacing Hydroxyl Group | Modified hydrogen bonding capacity and polarity. | Changes the key polar interaction site. |

| Modifying Ester Linkage | Altered susceptibility to hydrolysis. | Changes the electronic environment of the carbonyl group. |

Future Research Directions and Unexplored Avenues for Dioctyl 2 Hydroxybutanedioate

Development of Novel Synthetic Routes with Enhanced Stereoselectivity and Efficiency

The synthesis of dioctyl 2-hydroxybutanedioate and related dialkyl malates is a critical area for innovation. Traditional chemical synthesis often yields racemic mixtures, yet the stereochemistry of the hydroxyl group on the butanedioate backbone can significantly influence the final properties of materials derived from it.

Future research will likely focus on chemoenzymatic and biocatalytic methods to achieve high stereoselectivity. The use of enzymes, such as lipases, has shown promise in the synthesis of chiral esters. rsc.org These biocatalysts operate under mild conditions and can offer high regio- and stereoselectivity, which is often difficult to achieve with conventional chemical catalysis. rsc.org Research into novel microbial strains and the optimization of fermentation processes for producing chiral malic acid, a precursor to this compound, are also promising avenues. wur.nl

Furthermore, the development of "green" and sustainable synthetic routes is paramount. This includes the use of eco-friendly solvents and catalysts, such as replacing hazardous pyridine/aniline systems in condensation reactions with more benign alternatives like ethanol/L-proline. rsc.org The goal is to develop processes that are not only efficient and selective but also have a minimal environmental footprint. A Chinese patent suggests a method for synthesizing dibutyl malate (B86768) with high yield and a reusable catalyst, indicating a move towards more sustainable practices that could be adapted for this compound. google.com

Key Research Objectives for Synthesis:

| Research Objective | Potential Approaches | Expected Outcomes |

| Enhanced Stereoselectivity | - Lipase-catalyzed esterification- Use of chiral catalysts- Microbial fermentation for chiral precursors | - Production of enantiomerically pure this compound- Materials with tailored properties based on stereochemistry |

| Improved Efficiency | - Optimization of reaction conditions (temperature, pressure)- Development of more active and selective catalysts | - Higher yields and shorter reaction times- Reduced production costs |

| Sustainability | - Use of bio-based starting materials- Employment of green solvents and catalysts- Catalyst recycling | - Reduced environmental impact- Alignment with green chemistry principles |

Exploration of Multifunctional Derivatives for Advanced Material Design

The functionalization of the this compound molecule opens up a vast design space for new materials with tailored properties. The hydroxyl group and the ester moieties serve as handles for chemical modification, allowing for the introduction of various functional groups.

One promising area is the development of derivatives with enhanced UV-filtering properties. By incorporating chromophores, such as sinapoyl moieties, into the malate structure, novel bio-based UV filters can be created. rsc.orgresearchgate.net These compounds have the potential to replace petroleum-based alternatives in cosmetics and other applications. rsc.org The length of the alkyl chains (like the octyl groups) can also be varied to modulate the hydrophilic-lipophilic balance, making these derivatives compatible with a wider range of formulations. researchgate.net

Furthermore, the synthesis of polymeric derivatives of dialkyl malates is an area of growing interest. Copolymers of dioctyl fumarate (B1241708) (a related compound) with monomers like styrene (B11656) have been investigated as bitumen modifiers, demonstrating the potential of these esters in large-scale industrial applications. unlp.edu.ar The incorporation of this compound into polymer backbones could lead to new biodegradable polyesters and other functional polymers with applications in drug delivery, tissue engineering, and advanced coatings. The ability to form cross-linked materials through oxidation of incorporated functional groups further expands their potential.

Potential Multifunctional Derivatives and Their Applications:

| Derivative Type | Functional Group Introduced | Potential Applications |

| UV-Filtering Esters | Chromophores (e.g., sinapoyl groups) | - Cosmetics (sunscreens)- UV-protective coatings |

| Amphiphilic Copolymers | Polyethylene glycol (PEG) chains | - Drug delivery systems- Emulsifiers and stabilizers |

| Biodegradable Polyesters | Polymerization of the diacid/diol functionality | - Biomedical scaffolds- Biodegradable packaging |

| Cross-linkable Materials | Thiol or other reactive groups | - Advanced resins and composites- Hydrogels |

In-depth Mechanistic Studies of Material Performance and Environmental Interactions

A deeper understanding of how the molecular structure of this compound and its derivatives dictates their performance in various applications is crucial for rational material design. This requires in-depth mechanistic studies at the molecular level.

For instance, in its role as an emollient in cosmetic formulations, understanding how it interacts with skin lipids and affects the skin barrier function is essential. mdpi.com Similarly, when used as a plasticizer, detailed studies are needed to elucidate the mechanism of plasticization and how it influences the mechanical properties and long-term stability of the polymer matrix.

The environmental fate and potential toxicity of this compound and its derivatives are also critical areas for investigation. In silico methods can be employed to predict properties such as bioaccumulation, persistence, and biodegradability. researchgate.net Experimental studies are needed to validate these predictions and to understand the degradation pathways of these compounds in different environmental compartments. This knowledge is essential for ensuring the development of environmentally benign materials.

Integration with Emerging Technologies and Interdisciplinary Research Frameworks

The future of this compound research lies in its integration with emerging technologies and interdisciplinary collaborations. The convergence of biotechnology, materials science, and computational chemistry will be instrumental in driving innovation.

High-throughput screening methods can be employed to rapidly evaluate the properties of a large library of novel derivatives, accelerating the discovery of new materials with desired functionalities. researchgate.net The use of advanced characterization techniques, such as time-resolved spectroscopy, can provide detailed insights into the photophysical processes of UV-filtering derivatives, aiding in the design of more effective sunscreens. rsc.orgresearchgate.net

Furthermore, the development of bio-based and biodegradable materials from this compound aligns with the principles of the circular economy. An integrated approach that considers the entire lifecycle of the material, from synthesis to end-of-life, will be essential for creating truly sustainable products. This will require collaboration between chemists, biologists, environmental scientists, and engineers. The exploration of this compound and its derivatives within the broader context of upgrading biomass also presents significant opportunities. academie-sciences.fr

Q & A

Q. What controls are essential when assessing the estrogenic potential of this compound via reporter gene assays?

- Methodological Answer: Include positive controls (17β-estradiol), solvent controls (DMSO), and receptor-negative cell lines (e.g., ERα-KO). Normalize luciferase activity to cell viability (MTT assay) and protein content (Bradford assay). Dose-response curves should span 6–8 concentrations to capture low-dose effects and hormesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。